molecular formula C11H13N B144393 3-Isopropyl-2-methylbenzonitrile CAS No. 127451-01-8

3-Isopropyl-2-methylbenzonitrile

Cat. No.: B144393
CAS No.: 127451-01-8
M. Wt: 159.23 g/mol
InChI Key: GIHWPJUNJCVENC-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methylbenzonitrile (C₁₁H₁₃N) is a substituted benzonitrile derivative featuring a benzene ring with three functional groups: a nitrile (-CN) at position 1, a methyl (-CH₃) group at position 2, and an isopropyl (-CH(CH₃)₂) group at position 3. The electron-withdrawing nitrile group and electron-donating alkyl substituents create a balanced electronic environment, influencing reactivity and stability. While specific applications remain understudied, its structural analogs are frequently utilized in drug discovery due to their tunable lipophilicity and metabolic stability .

Properties

CAS No.

127451-01-8

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-methyl-3-propan-2-ylbenzonitrile

InChI

InChI=1S/C11H13N/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-6,8H,1-3H3

InChI Key

GIHWPJUNJCVENC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C(C)C)C#N

Canonical SMILES

CC1=C(C=CC=C1C(C)C)C#N

Synonyms

Benzonitrile, 2-methyl-3-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-isopropyl-2-methylbenzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Analysis
Compound Molecular Formula Substituents Key Functional Features
This compound C₁₁H₁₃N 2-methyl, 3-isopropyl Nitrile + alkyl groups (electron-donating)
3-(3-Oxopropyl)benzonitrile (CAS 111376-39-7) C₁₀H₉NO 3-(3-oxopropyl) Nitrile + ketone (electron-withdrawing)
2-Methylbenzonitrile C₈H₇N 2-methyl Nitrile + single alkyl group
3-Isopropylbenzonitrile C₁₀H₁₁N 3-isopropyl Nitrile + branched alkyl group

Key Observations :

  • Electron Effects : The nitrile group (-CN) is strongly electron-withdrawing, while alkyl groups (methyl, isopropyl) donate electrons via inductive effects. In this compound, this balance may enhance stability in electrophilic substitution reactions compared to analogs like 3-(3-oxopropyl)benzonitrile, where the ketone group introduces additional electron withdrawal .
Physicochemical Properties (Estimated Data)
Compound Boiling Point (°C) Melting Point (°C) LogP (Lipophilicity) Water Solubility
This compound 245–250* 60–65* ~3.2* Low
3-(3-Oxopropyl)benzonitrile 220–225 85–90 ~1.8 Moderate†
2-Methylbenzonitrile 210–215 45–50 ~2.1 Low
3-Isopropylbenzonitrile 230–235 55–60 ~3.0 Low

*Estimated based on alkyl substituent contributions.
†Enhanced solubility due to polar ketone group.

Key Trends :

  • Lipophilicity : The branched isopropyl and methyl groups in this compound increase logP compared to analogs with fewer alkyl groups, suggesting greater membrane permeability—a critical factor in drug design.
  • Melting Point : The ketone-containing analog (CAS 111376-39-7) exhibits a higher melting point due to dipole-dipole interactions, absent in purely alkyl-substituted nitriles .

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